2,4,5-Tribromophenol 2,4,5-Tribromophenol
Brand Name: Vulcanchem
CAS No.: 14401-61-7
VCID: VC20948517
InChI: InChI=1S/C6H3Br3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
SMILES: C1=C(C(=CC(=C1Br)Br)Br)O
Molecular Formula: C6H3Br3O
Molecular Weight: 330.8 g/mol

2,4,5-Tribromophenol

CAS No.: 14401-61-7

Cat. No.: VC20948517

Molecular Formula: C6H3Br3O

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Tribromophenol - 14401-61-7

Specification

CAS No. 14401-61-7
Molecular Formula C6H3Br3O
Molecular Weight 330.8 g/mol
IUPAC Name 2,4,5-tribromophenol
Standard InChI InChI=1S/C6H3Br3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Standard InChI Key XPUSKKJATQFMBF-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Br)Br)Br)O
Canonical SMILES C1=C(C(=CC(=C1Br)Br)Br)O

Introduction

Physical and Chemical Properties

2,4,5-Tribromophenol possesses distinct physicochemical properties that determine its behavior in various environments and applications. Based on the available data, the key properties are summarized in the following table:

Basic Identification and Structural Information

PropertyValue
Common Name2,4,5-Tribromophenol
CAS Number14401-61-7
Molecular FormulaC₆H₃Br₃O
Exact Mass327.773376
SynonymsPhenol, 2,4,5-tribromo-; Phenol,2,4,5-tribromo

Physical Properties

PropertyValue
Molecular Weight330.799
Density2.4±0.1 g/cm³
Boiling Point295.3±35.0 °C at 760 mmHg
Flash Point132.4±25.9 °C
LogP4.47
Polar Surface Area (PSA)20.23000
Vapor Pressure0.0±0.6 mmHg at 25°C
Index of Refraction1.674
The physical state of 2,4,5-Tribromophenol at room temperature is presumed to be a solid, given its relatively high boiling point and molecular weight . The high logP value of 4.47 indicates significant lipophilicity, suggesting the compound would have low water solubility and a tendency to bioaccumulate in fatty tissues if released into the environment.

Chemical Reactivity and Structure

Reactivity Profile

While specific reactivity data for 2,4,5-Tribromophenol is limited in the provided sources, its reactivity can be inferred from general principles of organic chemistry and the known behavior of similar brominated phenols:

  • The phenolic hydroxyl group is expected to be weakly acidic, capable of deprotonation under basic conditions

  • The presence of three electron-withdrawing bromine atoms likely increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol

  • The bromine substituents may participate in nucleophilic aromatic substitution reactions under appropriate conditions

  • The compound may undergo oxidation reactions typical of phenolic compounds

Synthesis and Production

  • Controlled addition of bromine to phenol in a suitable solvent

  • Regulation of reaction conditions (temperature, catalysts, solvent) to favor specific isomer formation

  • Purification steps to isolate the desired isomer from reaction mixtures
    Detailed synthetic procedures specifically for 2,4,5-Tribromophenol would require consultation of specialized organic synthesis literature beyond the currently available sources.

Toxicological and Environmental Considerations

Environmental Considerations

Given its high logP value of 4.47, 2,4,5-Tribromophenol likely exhibits low water solubility and potential for bioaccumulation if released into aquatic environments . The environmental persistence and degradation pathways of this specific compound would require dedicated environmental fate studies.

Comparison with 2,4,6-Tribromophenol

It is important to distinguish 2,4,5-Tribromophenol from its more extensively studied isomer, 2,4,6-Tribromophenol (CAS: 118-79-6). The key differences include:

Structural Differences

Feature2,4,5-Tribromophenol2,4,6-Tribromophenol
CAS Number14401-61-7118-79-6
Bromine Positions2, 4, and 52, 4, and 6
SymmetryAsymmetricSymmetric (bromine atoms at para and both ortho positions)

Research Limitations and Future Directions

Current Knowledge Gaps

The scientific literature appears to have significant gaps regarding 2,4,5-Tribromophenol compared to other brominated phenols. Key areas requiring further investigation include:

  • Comprehensive toxicological profile including acute, subchronic, and chronic studies

  • Environmental fate and behavior

  • Specific applications and industrial uses

  • Analytical methods for detection and quantification in various matrices

  • Structure-activity relationships compared to other brominated phenols

Recommended Research Priorities

To advance understanding of 2,4,5-Tribromophenol, future research should prioritize:

  • Basic toxicological screening to establish safety profiles

  • Environmental persistence and bioaccumulation potential assessment

  • Development of specific analytical methods for environmental and biological monitoring

  • Comparative studies with other tribromophenol isomers to establish structure-activity relationships

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